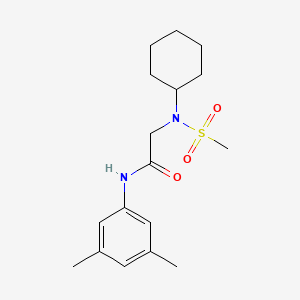
5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione, also known as BNPP, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. BNPP belongs to the class of isoindolinone derivatives and has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties.
作用機序
The mechanism of action of 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione involves the inhibition of several key signaling pathways involved in cancer cell growth and proliferation. 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione inhibits the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione also inhibits the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation. Additionally, 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione inhibits the expression of several genes involved in cancer cell growth and survival, including Bcl-2 and cyclin D1.
Biochemical and Physiological Effects:
In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione has been shown to exhibit a range of other biochemical and physiological effects. 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione may have potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione as a research tool is its potent anti-cancer activity. This makes it a valuable compound for studying the mechanisms of cancer cell growth and proliferation. Additionally, 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione has been shown to exhibit a range of other biological activities, which makes it a versatile compound for studying a range of diseases and conditions.
One of the limitations of 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione is its relatively low solubility in water. This can make it difficult to work with in certain experimental settings. Additionally, the synthesis of 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione can be challenging, which can limit its availability for research purposes.
将来の方向性
There are several potential future directions for research involving 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione. One area of interest is in the development of 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione-based therapies for cancer treatment. Further studies are needed to determine the optimal dosing and administration strategies for 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione in cancer patients.
Another area of interest is in the development of 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione-based therapies for neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to determine the efficacy and safety of 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione in animal models of these diseases.
Finally, there is potential for the development of 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione-based therapies for a range of other diseases and conditions, including cardiovascular disease, arthritis, and diabetes. Further studies are needed to determine the mechanisms of action of 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione in these conditions and to develop optimized dosing and administration strategies.
合成法
The synthesis of 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione involves the reaction of 2-propyl-1H-isoindole-1,3(2H)-dione with 2-aminobenzothiazole in the presence of an acid catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione as a white crystalline solid. The yield of the reaction is typically around 50-60%, and the purity of the product can be improved through recrystallization.
科学的研究の応用
5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the field of cancer treatment. 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. The mechanism of action of 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione involves the induction of apoptosis, or programmed cell death, in cancer cells. 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione also inhibits the growth and proliferation of cancer cells by interfering with the cell cycle.
In addition to its anti-cancer activity, 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione has also been shown to exhibit anti-inflammatory and anti-oxidant properties. 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione inhibits the production of pro-inflammatory cytokines and reduces oxidative stress, which can contribute to the development of chronic diseases such as arthritis and cardiovascular disease.
特性
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-propylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-2-9-20-17(21)12-8-7-11(10-13(12)18(20)22)16-19-14-5-3-4-6-15(14)23-16/h3-8,10H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRSFBQDSZXZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5794822.png)



![N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B5794861.png)

![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5794877.png)


![4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5794908.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5794919.png)

